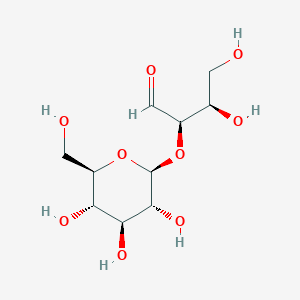
Erythrose, 2-O-|A-D-glucopyranosyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erythrose, 2-O-|A-D-glucopyranosyl- is a glycoside compound that has garnered significant attention due to its diverse applications in various fields such as chemistry, biology, medicine, and industry. Glycosides are compounds in which a sugar molecule is bound to another functional group via a glycosidic bond. This particular compound is a derivative of erythrose, a tetrose sugar, and is linked to a glucopyranosyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Erythrose, 2-O-|A-D-glucopyranosyl- can be achieved through enzymatic methods. Enzymatic synthesis involves the use of specific enzymes to catalyze the formation of the glycosidic bond. For instance, glycosyltransferases are commonly used to transfer the glucopyranosyl group to erythrose. The reaction conditions typically involve an aqueous medium, optimal pH, and temperature specific to the enzyme used .
Industrial Production Methods
Industrial production of glycoside compounds like Erythrose, 2-O-|A-D-glucopyranosyl- often relies on biotechnological processes. These processes utilize microbial fermentation and enzymatic catalysis to achieve high yields and purity. The use of recombinant microorganisms engineered to overexpress the necessary enzymes is a common approach .
Analyse Des Réactions Chimiques
Types of Reactions
Erythrose, 2-O-|A-D-glucopyranosyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar moiety can be oxidized to form corresponding acids.
Reduction: The carbonyl group in erythrose can be reduced to form sugar alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and nitric acid (HNO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or ammonia (NH₃) for amination are commonly employed.
Major Products
The major products formed from these reactions include erythronic acid (from oxidation), erythritol (from reduction), and various substituted erythrose derivatives (from substitution reactions) .
Applications De Recherche Scientifique
Erythrose, 2-O-|A-D-glucopyranosyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex glycosides and oligosaccharides.
Biology: It serves as a model compound for studying glycosylation processes and enzyme-substrate interactions.
Mécanisme D'action
The mechanism by which Erythrose, 2-O-|A-D-glucopyranosyl- exerts its effects involves its interaction with specific enzymes and receptors in biological systems. The glucopyranosyl group can be cleaved by glycosidases, releasing erythrose, which can then participate in various metabolic pathways. The compound’s stability and bioavailability are enhanced by the glycosidic bond, making it a valuable compound in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-O-α-D-glucopyranosyl-L-ascorbic acid (AA-2G)
- 2-O-α-D-glucosyl glycerol (α-GG)
- Arbutin
- α-Glucosyl hesperidin (Hsp-G)
Uniqueness
Erythrose, 2-O-|A-D-glucopyranosyl- is unique due to its specific structure and the presence of the erythrose moiety. This structural uniqueness imparts distinct chemical and biological properties compared to other glycosides. For instance, AA-2G is a stable derivative of ascorbic acid, while α-GG and arbutin have different aglycone parts, leading to varied applications and stability profiles .
Propriétés
Formule moléculaire |
C10H18O9 |
|---|---|
Poids moléculaire |
282.24 g/mol |
Nom IUPAC |
(2R,3R)-3,4-dihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanal |
InChI |
InChI=1S/C10H18O9/c11-1-4(14)5(2-12)18-10-9(17)8(16)7(15)6(3-13)19-10/h2,4-11,13-17H,1,3H2/t4-,5+,6-,7-,8+,9-,10-/m1/s1 |
Clé InChI |
RBCGCCLPRSZZCE-RDJCPNPNSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H](C=O)[C@@H](CO)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OC(C=O)C(CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


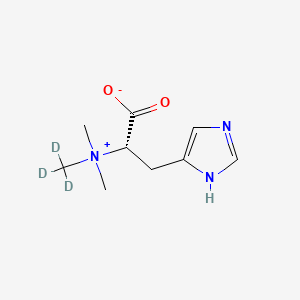

![[(1S)-1-(chloromethyl)-3-[5-[[5-[(4-methyl-4-sulfanylpentanoyl)amino]-1H-indole-2-carbonyl]amino]-1H-indole-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] dihydrogen phosphate](/img/structure/B12430319.png)

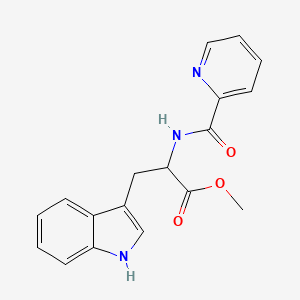
![(3R,6S)-3,4,5-trihydroxy-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]oxane-2-carboxylic acid](/img/structure/B12430333.png)
![(4aS,6aR,6bR,12aR)-1,2,6b,9,9,12a-hexamethyl-4a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-10-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid](/img/structure/B12430335.png)
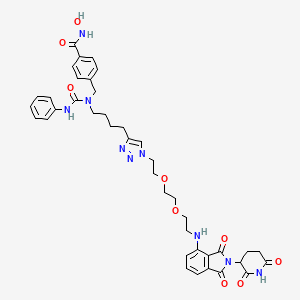
![1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}-N-{2-[(6-{[1-(1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}pyrrolidine-2-amido)-2,3-dihydro-1H-inden-2-yl]oxy}hexa-2,4-diyn-1-yl)oxy]-2,3-dihydro-1H-inden-1-yl}pyrrolidine-2-carboxamide](/img/structure/B12430345.png)

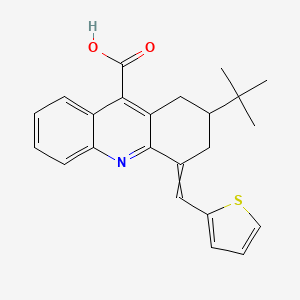
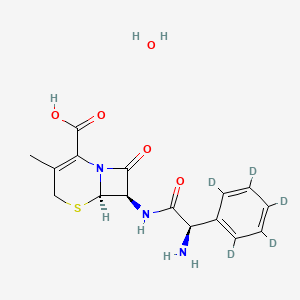

![Methyl 5-(acetyloxy)-2-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-1,6,9a,10a-tetramethyl-9-oxo-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-2h-cyclopenta[b]naphtho[2,3-d]furan-6-carboxylate](/img/structure/B12430364.png)
